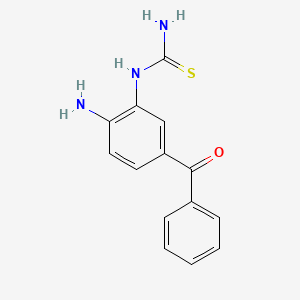
N-(2-Amino-5-benzoylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Amino-5-benzoylphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Amino-5-benzoylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-benzoylaniline with thiophosgene or its less toxic substitutes. This reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane . Another method involves the reaction of 2-amino-5-benzoylaniline with isothiocyanates under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of phenyl chlorothionoformate as a thiophosgene equivalent. This method is advantageous due to its simplicity, high yield, and the use of water as a solvent, making it an environmentally friendly process .
化学反応の分析
Types of Reactions
N-(2-Amino-5-benzoylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted thioureas .
科学的研究の応用
N-(2-Amino-5-benzoylphenyl)thiourea has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(2-Amino-5-benzoylphenyl)thiourea involves its interaction with specific molecular targets. It can form hydrogen bonds with enzymes, inhibiting their activity. The compound’s thiocarbonyl group plays a crucial role in its binding affinity and specificity . Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and enzymes .
類似化合物との比較
Similar Compounds
Thiourea: The parent compound of thioureas, with a simpler structure and broader applications.
N-Phenylthiourea: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N,N’-Disubstituted Thioureas: These compounds have two substituents on the nitrogen atoms, which can significantly alter their chemical properties and applications.
Uniqueness
N-(2-Amino-5-benzoylphenyl)thiourea is unique due to the presence of both an amino group and a benzoyl group on the phenyl ring. This structural feature enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science .
特性
CAS番号 |
90094-78-3 |
|---|---|
分子式 |
C14H13N3OS |
分子量 |
271.34 g/mol |
IUPAC名 |
(2-amino-5-benzoylphenyl)thiourea |
InChI |
InChI=1S/C14H13N3OS/c15-11-7-6-10(8-12(11)17-14(16)19)13(18)9-4-2-1-3-5-9/h1-8H,15H2,(H3,16,17,19) |
InChIキー |
XRFKQWCGUAVXAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


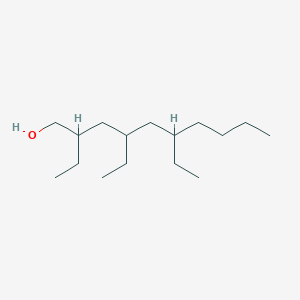
![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)

![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)
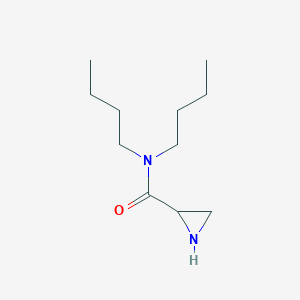
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
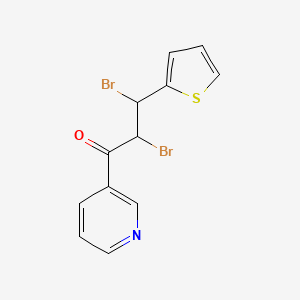
![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)
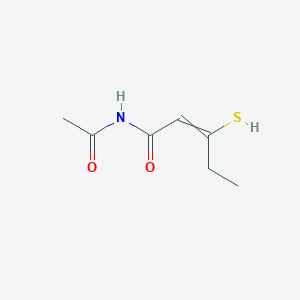
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
